

Spectroscopic Profile of Aleuritic Acid Methyl Ester: A Technical Guide

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Compound of Interest

Compound Name: Aleuritic acid methyl ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **aleuritic acid methyl ester** (methyl 9,10,16-trihydroxypalmitate). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted and representative data based on the analysis of its chemical structure and comparison with similar long-chain hydroxy esters. The information herein serves as a valuable resource for the identification and characterization of **aleuritic acid methyl ester** in a research and development setting.

Chemical Structure

Aleuritic acid methyl ester is the methyl ester of aleuritic acid, a trihydroxy fatty acid. Its structure is characterized by a 16-carbon chain with hydroxyl groups at positions 9, 10, and 16, and a methyl ester group at position 1.

Chemical Formula: $C_{17}H_{34}O_5$

Molecular Weight: 318.45 g/mol

Structure:

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic techniques for the characterization of **aleuritic acid methyl ester**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **Aleuritic Acid Methyl Ester** (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
3.67	s	3H	$-\text{COOCH}_3$
3.64	t	2H	H-16
3.40 - 3.55	m	2H	H-9, H-10
2.30	t	2H	H-2
1.50 - 1.65	m	4H	H-3, H-15
1.20 - 1.45	br s	18H	$-(\text{CH}_2)_9-$

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Aleuritic Acid Methyl Ester** (in CDCl_3)

Chemical Shift (δ , ppm)	Carbon Assignment
174.5	C-1 (C=O)
74.0 - 75.0	C-9, C-10
63.0	C-16
51.5	$-\text{COOCH}_3$
34.2	C-2
32.0 - 33.0	C-8, C-11, C-15
29.0 - 29.7	$-(\text{CH}_2)_n-$
25.0 - 26.0	C-3, C-7, C-12, C-13, C-14

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for **Aleuritic Acid Methyl Ester**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H stretch (hydroxyl groups, hydrogen-bonded)
2925, 2855	Strong	C-H stretch (aliphatic)
1740	Strong	C=O stretch (ester)
1465	Medium	C-H bend (CH ₂)
1375	Medium	C-H bend (CH ₃)
1245	Strong	C-O stretch (ester, asymmetric)
1170	Strong	C-O stretch (ester, symmetric)
1050	Medium	C-O stretch (hydroxyl)

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for **Aleuritic Acid Methyl Ester** (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
318	Low	$[M]^+$ (Molecular Ion)
300	Medium	$[M - H_2O]^+$
287	Medium	$[M - OCH_3]^+$
282	Low	$[M - 2H_2O]^+$
269	Low	$[M - H_2O - OCH_3]^+$
187	High	$[CH(OH)-(CH_2)_5-CH_2OH + H]^+$
159	High	$[CH_3OOC-(CH_2)_7-CH(OH)]^+$
74	High	McLafferty rearrangement fragment: $[CH_3OC(OH)=CH_2]^+$

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of purified **aleuritic acid methyl ester** in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- 1H NMR Acquisition:
 - Tune and shim the spectrometer for the sample.

- Acquire a one-dimensional ^1H NMR spectrum with the following typical parameters:
 - Pulse sequence: zg30
 - Number of scans: 16-64
 - Relaxation delay (d1): 1-2 seconds
 - Acquisition time: 3-4 seconds
 - Spectral width: 16 ppm
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled ^{13}C NMR spectrum with the following typical parameters:
 - Pulse sequence: zgpg30
 - Number of scans: 1024-4096
 - Relaxation delay (d1): 2 seconds
 - Acquisition time: 1-2 seconds
 - Spectral width: 240 ppm
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and reference both spectra to the TMS signal (0.00 ppm).

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

- Sample Preparation (Thin Film):
 - Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform or methanol).
 - Deposit a drop of the solution onto a KBr or NaCl salt plate.
 - Allow the solvent to evaporate, leaving a thin film of the sample on the plate.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the salt plate with the sample film in the spectrometer's sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.

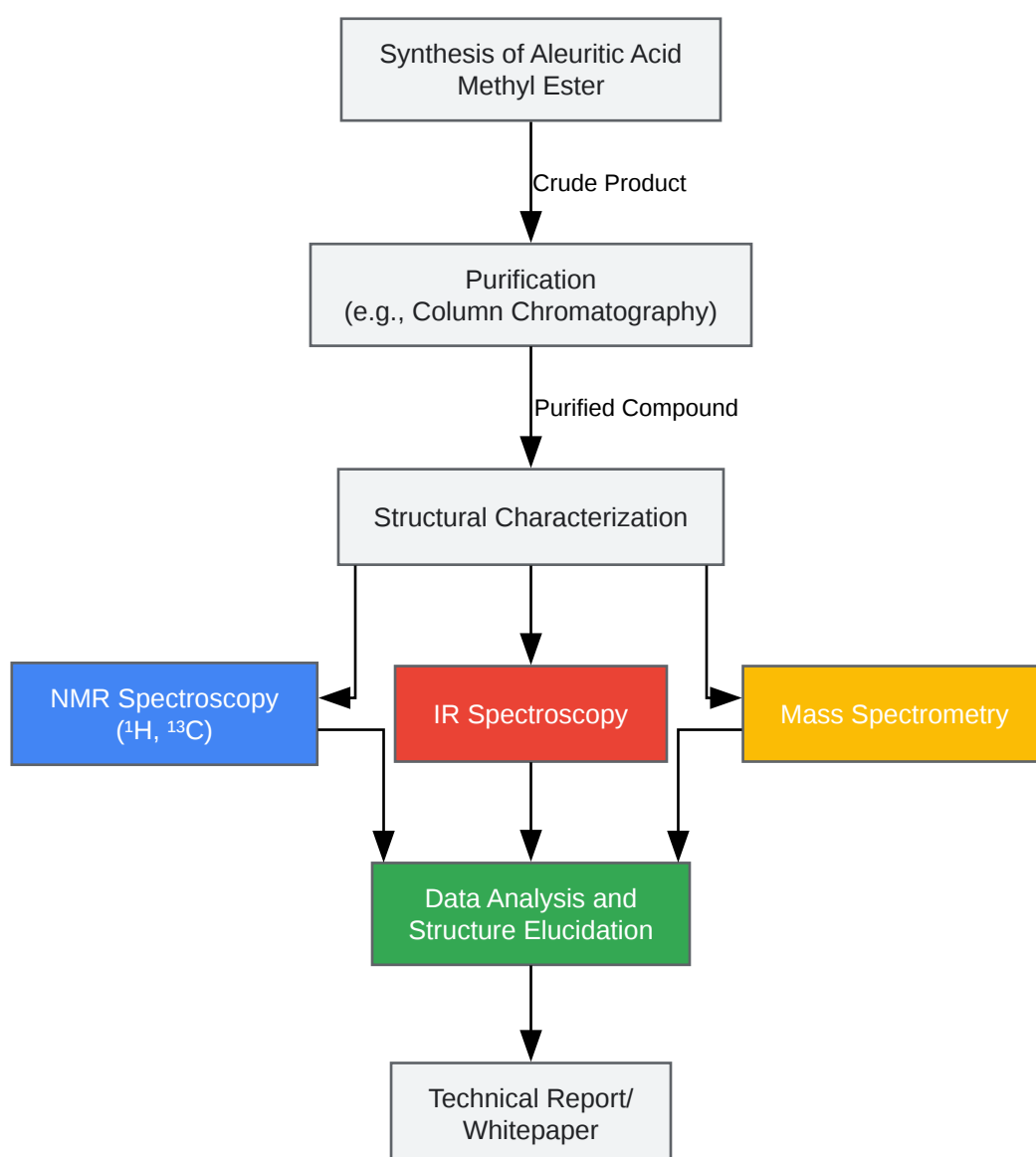
Procedure:

- Sample Introduction (GC-MS):
 - Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate).
 - Inject an aliquot of the solution into the GC. The sample is vaporized and separated on the GC column before entering the mass spectrometer.
- Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound like **aleuritic acid methyl ester**.



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Spectroscopic Analysis Workflow

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